Lomerizine-d8 Dihydrochloride
Description
Lomerizine-d8 dihydrochloride is a deuterated analog of lomerizine dihydrochloride, a calcium channel blocker primarily used in research settings.
Properties
Molecular Formula |
C₂₈H₂₇D₈Cl₂F₂N₂O₃ |
|---|---|
Molecular Weight |
564.54 |
Synonyms |
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; KB-2796-d8; Terranas-d8; |
Origin of Product |
United States |
Comparison with Similar Compounds
Conformational Behavior in Solution
NMR studies reveal that lomerizine dihydrochloride exhibits multiple conformations in DMSO-$ d6 $ at room temperature. Signal coalescence occurs upon heating or adding $ D2O $, indicating stabilization into a single dominant conformation under these conditions .
Comparison with Similar Compounds
Lomerizine-d8 dihydrochloride belongs to a class of deuterated dihydrochloride salts used in analytical and pharmacological research. Below is a comparison with structurally or functionally related compounds:
Meclizine-d8 Dihydrochloride
- Structure : Deuterated analog of meclizine, a histamine H1 antagonist.
- Applications : Used as an internal standard in mass spectrometry for quantifying meclizine in biological matrices.
- Key Differences : Unlike lomerizine (a calcium channel blocker), meclizine primarily targets histamine receptors, indicating divergent therapeutic applications .
Decloxizine-d8 Dihydrochloride
Vanoxerine Dihydrochloride
- Structure: Non-deuterated dihydrochloride salt; a CDK2/4/6 inhibitor.
- Pharmacological Activity : Exhibits anti-cancer activity with IC$ _{50} $ values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells).
- Key Differences: While lomerizine targets calcium channels, vanoxerine inhibits cell cycle progression and induces apoptosis. Vanoxerine’s broader kinase inhibition suggests wider anticancer applicability compared to single-target inhibitors .
Data Tables
Table 1: Pharmacological Activity Comparison
| Compound | Target | IC$ _{50} $ (μM) | Primary Application |
|---|---|---|---|
| This compound | Calcium channels | Not reported | Research (metabolic studies) |
| Vanoxerine Dihydrochloride | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Cancer therapy |
| Fluspirilene | CDK2 | 4.01 (HepG2), 3.46 (Huh7) | Cancer therapy |
| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) | Skin cancer treatment |
Table 2: Physicochemical and Handling Properties
Q & A
Q. How is Lomerizine-d8 Dihydrochloride synthesized and characterized for use as a deuterated internal standard?
- Methodological Answer : Synthesis typically involves substituting eight hydrogen atoms with deuterium at specific positions in the Lomerizine structure, followed by dihydrochloride salt formation. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography–mass spectrometry (LC-MS) to verify molecular weight and purity (>98%, as per deuterated standards in ). Batch-specific Certificates of Analysis (COA) should include residual solvent analysis and isotopic enrichment ratios. Validation of stability under storage conditions (e.g., -20°C, desiccated) is critical to ensure reproducibility in pharmacokinetic studies .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity and specificity. Use a deuterated analog (e.g., Lomerizine-d8) as an internal standard to correct for matrix effects and ionization variability. Sample preparation should include protein precipitation (e.g., acetonitrile) or solid-phase extraction. Calibration curves must span expected physiological concentrations (e.g., 1–1000 ng/mL), with precision and accuracy within ±15% (±20% at the lower limit of quantification) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Refer to the Safety Data Sheet (SDS) for hazard-specific guidelines. Use nitrile gloves , lab coats, and eye protection to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of particulates. Contaminated waste should be disposed of via approved chemical waste facilities. Document all risk assessments and emergency procedures, including first-aid measures for accidental exposure (e.g., flushing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s target engagement in calcium channel blockade studies?
- Methodological Answer : Use patch-clamp electrophysiology to measure T-type calcium channel inhibition in transfected HEK293 cells. Include concentration-response curves (e.g., 1 nM–10 µM) and compare IC50 values to non-deuterated Lomerizine to assess isotopic effects. For in vivo validation, employ rodent models of neuropathic pain or migraine, monitoring behavioral endpoints (e.g., tactile allodynia) and correlating plasma levels via LC-MS/MS. Control for off-target effects using selective channel blockers (e.g., mibefradil for T-type channels) .
Q. What methodologies resolve contradictions in reported pharmacokinetic (PK) profiles of this compound across species?
- Methodological Answer : Conduct a systematic review (per Cochrane guidelines, ) to identify variables affecting PK outcomes, such as dosing routes, species-specific metabolism, or analytical method variability. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences. Cross-validate data with microsampling techniques (e.g., dried blood spots) to reduce inter-study variability .
Q. How can researchers assess the environmental stability of this compound in soil or aqueous systems?
- Methodological Answer : Adapt GC-FID or HPLC-UV methodologies (as in ) to monitor degradation kinetics under controlled aerobic/anaerobic conditions. Spiked soil samples should be incubated at 25°C, with periodic extraction and analysis to calculate half-life (t1/2) and decay constants. Use high-resolution mass spectrometry (HRMS) to identify degradation products and assess ecotoxicological risks .
Q. What strategies optimize the use of this compound in tracer studies for blood-brain barrier (BBB) penetration assays?
- Methodological Answer : Combine in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with radiolabeled or fluorescently tagged Lomerizine-d8 to quantify permeability (Papp). Validate with in vivo positron emission tomography (PET) imaging in rodents, co-administering a P-glycoprotein inhibitor (e.g., elacridar) to assess efflux transporter involvement. Data normalization should account for plasma protein binding differences between deuterated and non-deuterated forms .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported binding affinities of this compound for ion channels?
- Methodological Answer : Perform meta-analysis with stringent inclusion criteria (e.g., assay type, temperature, buffer composition) to identify confounding factors. Replicate key studies under standardized conditions, using surface plasmon resonance (SPR) for direct binding measurements. Apply Bland-Altman plots to quantify inter-laboratory variability and determine if differences are statistically or methodologically significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
